(4-(Ethylthio)phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

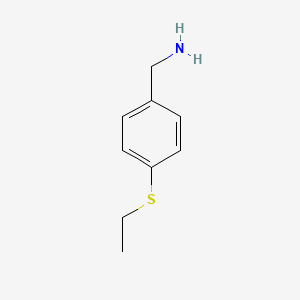

(4-(Ethylthio)phenyl)methanamine is an organic compound characterized by a phenyl ring with an ethylthio group attached to the fourth carbon atom and a methanamine group connected to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethylthio)phenyl)methanamine typically involves the introduction of an ethylthio group to a phenyl ring followed by the addition of a methanamine group. One common method involves the reaction of 4-bromoethylbenzene with sodium ethylthiolate to form 4-(ethylthio)ethylbenzene. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Ethylthio)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(4-(Ethylthio)phenyl)methanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Ethylthio)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The ethylthio group can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. This modulation can lead to changes in cellular signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

(4-(Methylthio)phenyl)methanamine: Similar structure but with a methylthio group instead of an ethylthio group.

(4-(Ethylthio)phenyl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness

(4-(Ethylthio)phenyl)methanamine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

(4-(Ethylthio)phenyl)methanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with an ethylthio group. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological targets. The presence of sulfur in the ethylthio group may enhance its pharmacological properties compared to similar compounds lacking this feature.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess this activity.

- Anticancer Properties : Preliminary studies indicate potential anticancer effects, particularly against specific cancer cell lines. The compound's structure may facilitate interactions with cellular mechanisms involved in tumor growth and proliferation .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various human cancer cell lines, showing varying degrees of effectiveness .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : Studies suggest that the compound may interact with enzymes involved in metabolic pathways, influencing cellular responses and potentially modulating disease processes.

- Cell Signaling Pathways : It may affect signaling pathways critical for cell survival and proliferation, thus contributing to its anticancer effects .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| (3-(Methylthio)phenyl)methanamine | Methylthio group instead of ethylthio | Antimicrobial, cytotoxic |

| 4-Ethylaniline | Ethyl group on the para position | Potentially less active than ethylthio variant |

| Phenethylamine | Simple phenethyl structure without sulfur | Neurotransmitter activity |

Case Studies and Research Findings

- Antimicrobial Studies : Research has demonstrated that derivatives of thiophenes, including those with ethylthio substitutions, exhibit significant antimicrobial activity against various pathogens. For instance, a study found that compounds structurally similar to this compound were effective against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cells such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The IC50 values indicate a potent effect at low concentrations, suggesting its potential as a lead compound for further development .

- Cytotoxicity Assessment : A series of cytotoxicity assays revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Properties

IUPAC Name |

(4-ethylsulfanylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUPKYLDQOUBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.